2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives often involves the use of a vapor-phase reactor, which includes two phases: a catalyst fluidized-bed phase and an empty phase . In the fluidized-bed phase, fluorination proceeds immediately after chlorination of the methyl group of 3-picoline, resulting in the production of 3-TF .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine moiety . These components contribute to the unique physicochemical properties of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives typically involve chlorination and fluorination processes .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These components contribute to the unique characteristics of these compounds .Scientific Research Applications
- TFM-benzothienopyrimidine derivatives have been investigated for their anticancer properties. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction .
- Structure-Activity Relationship (SAR) studies have revealed key features that enhance their cytotoxicity against cancer cells .
- TFM-benzothienopyrimidine may play a role in regulating central inflammation. It has been studied for its anti-inflammatory effects, particularly in brain inflammation processes .
Anticancer Activity
Anti-inflammatory Potential
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
It is known that the trifluoromethyl group in the compound can exhibit numerous pharmacological activities
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The trifluoromethyl group in the compound can significantly affect its pharmacokinetic properties
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s interaction with its targets and its overall effectiveness .
Future Directions
properties
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-10-22-16(24-12-6-4-5-11(9-12)18(19,20)21)15-13-7-2-3-8-14(13)25-17(15)23-10/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAZPBYJPXMNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |
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